N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-6-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE
Description
N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-6-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzyl group, a pyrazolyl group, a pyridinyl group, and a quinolinecarboxamide moiety
Properties
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN5O/c1-17-4-9-24-22(11-17)23(12-25(31-24)19-3-2-10-28-13-19)26(33)30-21-14-29-32(16-21)15-18-5-7-20(27)8-6-18/h2-14,16H,15H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVQVGBFIWMAAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CN(N=C3)CC4=CC=C(C=C4)F)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-6-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled to form the final product. Key steps in the synthesis may include:
Formation of the Pyrazolyl Intermediate: This involves the reaction of 4-fluorobenzyl bromide with hydrazine to form 4-fluorobenzyl hydrazine, which is then cyclized to form the pyrazolyl intermediate.
Synthesis of the Quinolinecarboxamide Moiety: This step involves the reaction of 6-methyl-2-(3-pyridinyl)quinoline with appropriate reagents to introduce the carboxamide group.
Coupling Reaction: The final step involves coupling the pyrazolyl intermediate with the quinolinecarboxamide moiety under suitable conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-6-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-6-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-6-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The precise molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide
- N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide
- N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide
Uniqueness
The presence of the fluorobenzyl group in N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-6-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This distinguishes it from similar compounds with different substituents on the benzyl group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
